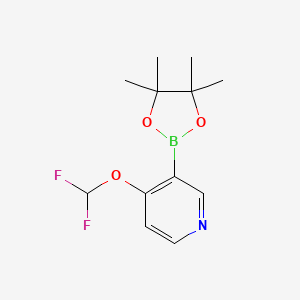
3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,5’-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 is a synthetic nucleoside derivative. It is characterized by the presence of tert-butyldimethylsilyl groups at the 3’ and 5’ positions of the thymidine molecule. This compound is often used in research and development, particularly in the field of antiviral pharmaceuticals .
Métodos De Preparación
The synthesis of 3’,5’-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions of thymidine with tert-butyldimethylsilyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or pyridine, and a solvent like dimethylformamide. The reaction conditions are mild, often performed at room temperature .
Análisis De Reacciones Químicas
3’,5’-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed studies on its oxidation are limited.
Reduction: Reduction reactions are less common for this compound due to the stability of the tert-butyldimethylsilyl groups.
Common reagents used in these reactions include tetra-n-butylammonium fluoride for deprotection and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3’,5’-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 is primarily used in scientific research as an intermediate in the synthesis of antiviral pharmaceuticals, particularly those targeting HIV . It is also used in proteomics research and as a stable isotope-labeled compound for various analytical applications .
In chemistry, it serves as a protected nucleoside for the synthesis of more complex molecules. In biology and medicine, it is used in the development of antiviral agents and other therapeutic compounds. Its industrial applications are limited but may include use in the production of specialized pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3’,5’-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 is primarily related to its role as an intermediate in the synthesis of antiviral agents. The tert-butyldimethylsilyl groups protect the hydroxyl groups during chemical reactions, allowing for selective modifications at other positions on the thymidine molecule. Once the desired modifications are made, the silyl groups can be removed to yield the active pharmaceutical compound .
Comparación Con Compuestos Similares
Similar compounds to 3’,5’-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 include:
5’-O-(tert-Butyldimethylsilyl)thymidine: This compound has a single tert-butyldimethylsilyl group at the 5’ position and is used in similar applications.
3’-O-(tert-Butyldimethylsilyl)thymidine: This compound has a single tert-butyldimethylsilyl group at the 3’ position and is also used in the synthesis of antiviral agents.
Uridine, 2’,3’,5’-tris-O-(tert-butyldimethylsilyl): This compound has three tert-butyldimethylsilyl groups and is used in similar protective roles during synthesis.
The uniqueness of 3’,5’-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 lies in its dual protection at both the 3’ and 5’ positions, which allows for more selective and controlled chemical modifications.
Propiedades
Fórmula molecular |
C22H42N2O5Si2 |
|---|---|
Peso molecular |
473.8 g/mol |
Nombre IUPAC |
1-[(2R,5S)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H42N2O5Si2/c1-15-13-24(20(26)23-19(15)25)18-12-16(29-31(10,11)22(5,6)7)17(28-18)14-27-30(8,9)21(2,3)4/h13,16-18H,12,14H2,1-11H3,(H,23,25,26)/t16?,17-,18+/m0/s1/i1D3 |
Clave InChI |
DDLOCFSZSYGOPG-HMOXHDCCSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2CC([C@@H](O2)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


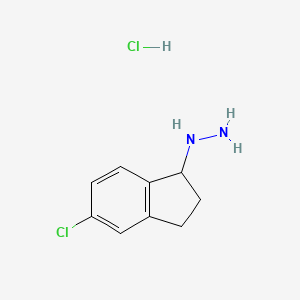


![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoyl fluoride](/img/structure/B13445843.png)
![1-[1-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]prop-2-en-1-one](/img/structure/B13445844.png)
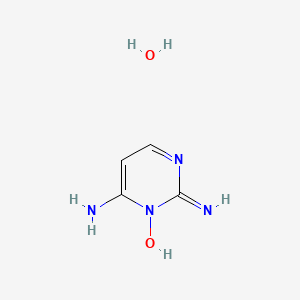
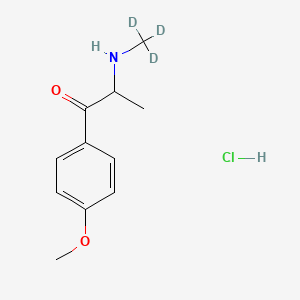
![tert-butyl (2R)-2-[(S)-methylsulfonyloxy(phenyl)methyl]morpholine-4-carboxylate](/img/structure/B13445871.png)
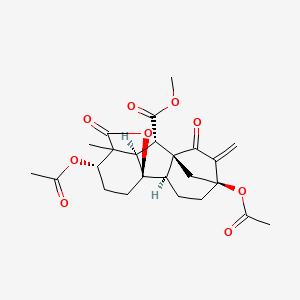
![N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester](/img/structure/B13445885.png)
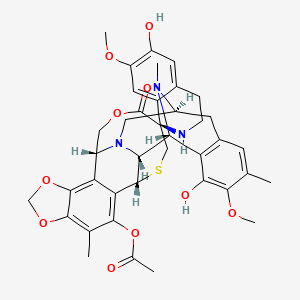
![N-[3-[4-(7-chloro-4-quinolyl)piperazin-1-yl]propyl]-7-(trifluoromethyl)quinolin-4-amine](/img/structure/B13445902.png)

